4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
The compound 4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide belongs to a class of piperazine-carboxamide derivatives characterized by a pyrrolidin-5-one core substituted with aryl groups and a piperazine ring functionalized with an acetyl group.
Key structural elements include:
- 3,4-Dimethylphenyl substituent: Attached to the pyrrolidinone nitrogen, influencing steric and electronic properties.
- Piperazine-1-carboxamide backbone: The acetyl group on the piperazine ring may modulate solubility and metabolic stability.
- Pyrrolidin-5-one core: A lactam ring that contributes to conformational rigidity.
Properties
IUPAC Name |
4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-13-4-5-17(10-14(13)2)23-12-16(11-18(23)25)20-19(26)22-8-6-21(7-9-22)15(3)24/h4-5,10,16H,6-9,11-12H2,1-3H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRJGIWRGLZVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Ketoamide Precursors
The pyrrolidin-3-amine scaffold is synthesized via a Michael addition-cyclization sequence. A representative protocol involves:
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Starting material : Ethyl 4-(3,4-dimethylphenylamino)-3-oxobutanoate.
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Reaction conditions : Heating under reflux in acetic acid with ammonium acetate as a nitrogen source.
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Mechanism : The enamine intermediate undergoes intramolecular cyclization to form the 5-oxopyrrolidine ring.
Key Data
Formation of the Carboxamide Linkage
Carboxylic Acid Activation
The piperazine-1-carboxylic acid intermediate is activated as a mixed carbonate using ethyl chloroformate or as an acyl chloride with thionyl chloride (SOCl₂). Activation in anhydrous dichloromethane (DCM) at 0–5°C prevents premature decomposition.
Amide Coupling
The activated carbonyl reacts with 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine under Schotten-Baumann conditions:
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Solvent : Tetrahydrofuran (THF)/water (2:1).
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Base : Triethylamine (TEA) to scavenge HCl.
Optimization Insights
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) enhances coupling efficiency in toluene/ethanol systems.
Selective N-Acetylation of Piperazine
Acetylation Conditions
The terminal nitrogen of piperazine is acetylated using acetyl chloride in the presence of a hindered base (e.g., diisopropylethylamine, DIPEA) to prevent over-acetylation:
Analytical Confirmation
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
For introducing the 3,4-dimethylphenyl group, a boronic ester intermediate is coupled to a pyrrolidinone triflate using:
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Catalyst : Pd(PPh₃)₄.
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Base : Sodium carbonate (2M aqueous).
Yield Comparison
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Classical cyclization | 78% | 95% |
| Pd-catalyzed coupling | 93% | 98% |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a piperazine ring, a pyrrolidinone moiety, and an acetyl group along with a dimethylphenyl substituent. The structural complexity allows for various synthetic modifications that can enhance its biological activity.
Synthesis Overview:
The synthesis typically involves multiple steps, including:
- Oxidation : Utilizing potassium permanganate or chromium trioxide under acidic or basic conditions.
- Reduction : Employing hydrogen gas with a palladium catalyst at room temperature or elevated temperatures.
- Substitution Reactions : Using sodium hydride or lithium diisopropylamide in aprotic solvents like dimethyl sulfoxide.
Biological Properties
Preliminary studies indicate that 4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide may exhibit significant biological activities, making it relevant in medicinal chemistry. Potential properties include:
- Neurotransmission Modulation : The compound may interact with specific receptors involved in neurotransmission, which could be beneficial for developing treatments for neurological disorders.
- Anti-inflammatory Effects : Its structure suggests possible interactions with inflammatory pathways, warranting further investigation into its anti-inflammatory properties.
Applications in Medicinal Chemistry
The compound's unique combination of functional groups allows it to serve as a lead compound for drug development targeting various therapeutic areas. Some notable applications include:
- Neurological Disorders : Due to its potential to modulate neurotransmission, it may be explored as a treatment for conditions such as depression or anxiety.
- Pain Management : Its possible anti-inflammatory properties could make it suitable for developing analgesic medications.
- Cancer Research : Given the structural similarities with other compounds known for anticancer activity, further studies could reveal its efficacy against cancer cells.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidinone Ring
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide ()
- Structure : Differs by replacing the 3,4-dimethylphenyl group with a simple phenyl ring.
- Molecular Formula : C₁₇H₂₂N₄O₃ (MW = 330.4 g/mol).
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide ()
- Structure : Features a 4-chlorophenyl group and a 4-methylpiperazine (vs. acetylpiperazine).
- Molecular Formula : C₁₆H₂₁ClN₄O₂ (MW = 336.81 g/mol).
- Impact : The electron-withdrawing chlorine atom may enhance metabolic stability or intermolecular interactions (e.g., halogen bonding) in biological systems .
4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide ()
- Structure : Substitutes 3,4-dimethylphenyl with 4-ethoxyphenyl.
- Molecular Formula : C₁₉H₂₆N₄O₄ (MW = 374.4 g/mol).
Piperazine Ring Modifications
5-(2-ethoxy-5-{[4-(3,5-dimethyl)piperazine-1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-on ()
- Structure: Contains a 3,5-dimethylpiperazine-acetyl group linked to a pyrazolopyrimidinone core.
- Impact : Substitution with dimethylpiperazine instead of ethylpiperazine (as in acetildenafil) alters toxicity and PDE5 inhibition profiles, highlighting the importance of piperazine substituents in biological activity .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Structure : A simpler carboxamide with an ethylpiperazine and 4-chlorophenyl group.
- Impact : Crystallographic data confirm that piperazine rings adopt chair conformations, which may influence binding to flat aromatic regions in target proteins .
Biological Activity
4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperazine ring, a pyrrolidinone moiety, and an acetyl group, positions it as a versatile candidate for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of 4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is with a molecular weight of 358.4 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 894011-03-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the piperazine and pyrrolidinone moieties suggests potential interactions with neurotransmitter systems and pain pathways. Specifically, compounds with similar structures have been shown to act as inhibitors of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids involved in pain modulation and inflammation .
Pharmacological Properties
Research indicates that derivatives of piperazine compounds exhibit a range of pharmacological activities including:
- Analgesic Effects : Compounds structurally related to 4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide have demonstrated analgesic properties in animal models. For instance, FAAH inhibitors can increase levels of endocannabinoids, thereby reducing pain perception .
- Anti-inflammatory Activity : Similar compounds have been found to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine release.
- Neuroprotective Effects : The interaction with neurotransmitter systems may also confer neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases .
Study on Analgesic Activity
A study investigating the analgesic activity of piperazine derivatives noted that compounds similar to 4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide significantly reduced pain responses in rodent models. The study highlighted the importance of structural modifications in enhancing potency against pain pathways .
Enzyme Inhibition Studies
Research has shown that compounds containing piperazine rings can act as potent inhibitors of various enzymes. For example, studies on related piperazine derivatives indicated strong inhibition against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
Q & A
Q. What are the recommended synthetic strategies for 4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Piperazine Ring Formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine core .
- Functionalization : Introduce the acetyl group via nucleophilic substitution using acetyl chloride or anhydride under inert conditions .
- Pyrrolidinone Substitution : Couple the 3,4-dimethylphenyl group to the pyrrolidinone moiety using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
- Carboxamide Linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine and pyrrolidinone intermediates .
Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize yields using orthogonal protecting groups for amine functionalities .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry. FT-IR for carbonyl (C=O) and amide (N-H) bond validation .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and impurity profiling .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, particularly for the 3,4-dimethylphenyl and acetyl groups .
- Thermal Analysis : TGA/DSC to assess stability and polymorphic forms .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane, ethyl acetate) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent toxic vapor release .
- Storage : Store at 2–8°C under nitrogen to prevent oxidation of the pyrrolidinone ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Core Modifications : Replace the 3,4-dimethylphenyl group with electron-withdrawing substituents (e.g., nitro, cyano) to enhance enzyme-binding affinity .
- Piperazine Substitution : Test analogues with bulkier groups (e.g., cyclopropylmethyl) to improve metabolic stability .
- Carboxamide Bioisosteres : Replace the carboxamide with sulfonamide or urea to modulate solubility and potency .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase or kinase enzymes .
Q. What advanced analytical techniques resolve discrepancies in cytotoxicity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HeLa, MCF-7) and normalize viability assays (MTT vs. resazurin) to reduce variability .
- Metabolomic Profiling : LC-MS/MS to identify off-target effects or metabolite interference .
- Dose-Response Modeling : Apply Hill equation or log-logistic models to quantify IC variability .
- Batch Analysis : Check for impurities (e.g., unreacted intermediates) via UPLC-PDA, which may explain conflicting results .
Q. How can computational methods guide experimental design for target identification?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to predict reactive sites for electrophilic/nucleophilic attacks .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to map essential binding features .
- MD Simulations : Run GROMACS simulations to assess stability in biological membranes or protein pockets .
- Cheminformatics : Mine ChEMBL or PubChem for analogues with reported activity against kinases or GPCRs .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?
- Methodological Answer :
- Flow Chemistry : Optimize continuous flow reactors for high-yield, low-impurity production of intermediates .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability in cross-coupling steps .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .
- Process Analytical Technology (PAT) : Implement real-time FT-IR monitoring to ensure reaction consistency at scale .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on enzyme inhibition potency?
- Methodological Answer :
- Enzyme Source : Validate purity and isoform specificity (e.g., hCA I vs. II) using recombinant proteins .
- Kinetic Assays : Compare values under standardized pH and temperature conditions .
- Positive Controls : Include known inhibitors (e.g., acetazolamide for hCA) to calibrate assay sensitivity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outlier datasets .
Q. What validation steps confirm in silico-predicted metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor to measure t .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms via fluorometric assays .
- Metabolite ID : HRMS/MS to identify oxidation or acetyl group hydrolysis products .
- Cross-Species Comparison : Test in rat/mouse microsomes to predict in vivo relevance .
Experimental Design
Q. How to design a robust in vivo efficacy study for this compound?
- Methodological Answer :
- Animal Models : Select xenograft models (e.g., nude mice with HT-29 tumors) for oncology studies .
- Dosing Regimen : Optimize via pharmacokinetic profiling (C, AUC) using serial blood sampling .
- Biomarker Analysis : Quantify target engagement via ELISA or Western blot (e.g., caspase-3 for apoptosis) .
- Control Groups : Include vehicle, positive control (e.g., doxorubicin), and dose-escalation cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
